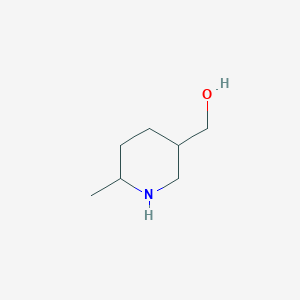![molecular formula C23H20F3N7O2 B2690891 (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 920372-58-3](/img/structure/B2690891.png)
(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The reaction of similar compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by ready oxidative decarboxylation . Substitution reaction of 7-chloro-3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine (I) and nucleophiles was carried out and the formation of the corresponding 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine (II) as expected was confirmed .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial activities. For example, novel triazole derivatives have been shown to possess good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007). This suggests that similar compounds could be explored for their efficacy against a range of bacterial and fungal pathogens.
Biological Activity of Triazole Analogues
Triazole analogues, closely related to the specified compound, have been synthesized and shown to exhibit significant antibacterial activity against human pathogenic bacteria. The presence of different substituents on the piperazine ring, such as 4-methylphenyl and 4-methoxyphenyl, was found to enhance the inhibition of bacterial growth (Nagaraj et al., 2018). This highlights the potential of such compounds in the development of novel antibacterial therapies.
Anticonvulsant Drug Candidate Development
A specific derivative, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, has been reported as a promising new anticonvulsant drug candidate, "Epimidin." The development of a validated HPLC method for determining related substances in this compound underscores its significance in pharmaceutical research (Severina et al., 2021). This points towards the potential application of similar compounds in the development and quality control of new anticonvulsant medications.
Imaging Agents for Parkinson's Disease
Compounds structurally related to the query have been synthesized and proposed as potential PET imaging agents for LRRK2 enzyme in Parkinson's disease. The synthesis of such compounds, including their precursors, and the development of radiochemical methods for their preparation, illustrate the application of these molecules in neurodegenerative disease research and diagnosis (Wang et al., 2017).
Wirkmechanismus
Target of action
The compound contains a triazolopyrimidine moiety, which is a common structure in many biologically active molecules . Compounds with this structure have been found to have antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties . .
Mode of action
Many triazolopyrimidine compounds work by interacting with enzymes or receptors in the cell, leading to changes in cellular function .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Given the biological activities associated with other triazolopyrimidine compounds, it’s likely that this compound could affect pathways related to cell growth, inflammation, or infection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O2/c1-35-16-8-6-15(7-9-16)33-21-19(29-30-33)20(27-14-28-21)31-10-12-32(13-11-31)22(34)17-4-2-3-5-18(17)23(24,25)26/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHSANKVYBBPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2690809.png)
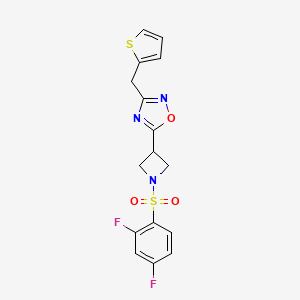
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690812.png)
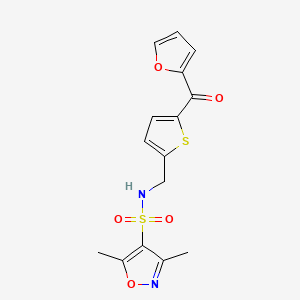
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2690814.png)
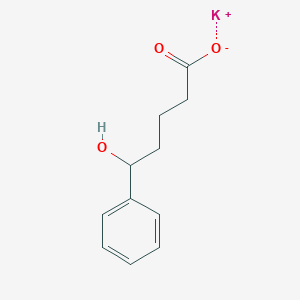
![2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2690818.png)
![N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B2690822.png)
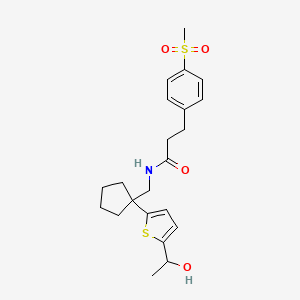
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester](/img/structure/B2690825.png)
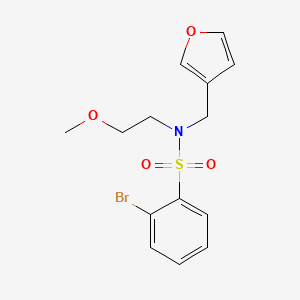

![2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2690829.png)
